1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride
Overview
Description
1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride is an organic compound with the molecular formula C9H5ClFNO2S. It is a white crystalline solid at room temperature and is primarily used as a reagent in organic synthesis, particularly in esterification and condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride can be synthesized through a multi-step process involving the chlorination and fluorination of isoquinoline derivatives. The typical synthetic route involves the following steps:
Chlorination: Isoquinoline is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.
Fluorination: The chlorinated isoquinoline is then treated with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group.
Sulfonylation: The resulting compound is then sulfonylated using chlorosulfonic acid (HSO3Cl) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form sulfonyl imines and sulfonyl hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Fluoro-5-isoquinolinesulfonyl chloride: Lacks the chloro group, making it less reactive in certain substitution reactions.
1-Chloro-5-isoquinolinesulfonyl chloride: Lacks the fluoro group, which can affect its reactivity and the properties of the resulting derivatives.
4-Chloro-5-isoquinolinesulfonyl chloride: Lacks the fluoro group, similar to 1-Chloro-5-isoquinolinesulfonyl chloride, but with different positional isomerism.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both chloro and fluoro substituents .
Properties
IUPAC Name |
1-chloro-4-fluoroisoquinoline-5-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-9-5-2-1-3-7(16(11,14)15)8(5)6(12)4-13-9/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCREHVIKQMDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CN=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233633 | |
Record name | 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928665-24-1 | |
Record name | 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928665-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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